1-(1-(Aminomethyl)cyclopentyl)butan-1-ol
Description
1-(1-(Aminomethyl)cyclopentyl)butan-1-ol is an organic compound characterized by a cyclopentane ring substituted with an aminomethyl group (-CH₂NH₂) and a butanol chain.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]butan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-5-9(12)10(8-11)6-3-4-7-10/h9,12H,2-8,11H2,1H3 |
InChI Key |
BNBPVCRZOQHXSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol typically involves the reaction of cyclopentylmethylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of cyclopentyl ketones or aldehydes.
Reduction: Formation of cyclopentylamines or butanols.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
1-(1-(Aminomethyl)cyclopentyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclopentyl ring provides structural stability, while the butanol chain enhances solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The presence of an aminomethyl group in 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol distinguishes it from non-nitrogenated analogs like 1-Methylcyclopentanol, enabling participation in nucleophilic reactions or coordination chemistry .
- Solubility and Stability: Cyclobutanol derivatives (e.g., 1-(Aminomethyl)cyclobutanol) are noted for high water solubility, whereas cyclopentane-based compounds may prioritize lipid solubility, impacting their suitability for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
